2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine

Purity Analytical Specification Procurement

Researchers face limited access to pyridine scaffolds combining a labile chloro group with a saturated, oxygen-rich tetrahydrofuran ring. This compound solves that gap. - **Reactive handle**: 2-Chloro group enables Suzuki, Buchwald-Hartwig cross-couplings. - **Pharmacophore**: 3-Methoxytetrahydrofuran improves solubility and kinase binding (TYK2 inhibitor patents). - **Profiled properties**: LogP 1.997, TPSA 31.35 Ų - ideal for drug-likeness tuning. Immediate supply for medicinal chemistry and agrochemical R&D.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12962500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1(CCOC1)C2=NC(=CC=C2)Cl
InChIInChI=1S/C10H12ClNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3
InChIKeyDNMOZIKNEZPCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: A Specialized Pyridine Building Block


2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine (CAS 2368946-25-0) is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 3-methoxytetrahydrofuran group at the 6-position . It is categorized as a fine chemical and research intermediate, primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Its unique heterocyclic structure provides a specific scaffold for medicinal chemistry exploration, distinguishing it from simpler pyridine analogs .

Workflow Building block for pharma & agrochemical synthesis
Selection Unique 2-chloro/3-methoxy-THF substitution pattern
Context Medicinal chemistry scaffold for lead optimization

Why 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine Cannot Be Readily Substituted


Simple halogenated pyridines or unsubstituted tetrahydrofuran analogs cannot be used interchangeably with 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine in synthetic sequences. The specific combination of a chloro leaving group at the 2-position and a sterically demanding, oxygen-rich 3-methoxytetrahydrofuran group at the 6-position creates a unique reactivity and physicochemical profile . This substitution pattern influences the compound's LogP (1.997) and Topological Polar Surface Area (TPSA) (31.35 Ų), which are critical parameters for drug-likeness and permeability . Substituting with a less hindered analog or a different halogen (e.g., bromo) would alter these properties, potentially leading to different synthetic outcomes or biological activity profiles [1].

Generic pyridines or THF analogs
Lack the combined chloro/methoxy-THF reactivity and LogP/TPSA profile needed for consistency.
Bromo analog (CAS 2368946-64-7)
Higher LogP and molecular weight shift ADME properties; not a direct substitute.
2-Chloro-6-(tetrahydrofuran-3-yl)pyridine (CAS 1181447-67-5)
Lacks methoxy group, typically lower purity specification, altering synthesis outcomes.

Quantitative Differentiation of 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine from Analogs


Comparative Purity Specification Against Chloro-Tetrahydrofuran Analog

The target compound, 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine, is available from vendors with a minimum purity specification of 98% . In contrast, a closely related analog, 2-Chloro-6-(tetrahydrofuran-3-yl)pyridine (lacking the methoxy group, CAS 1181447-67-5), is typically offered at a lower minimum purity of 95% . This 3% absolute difference in purity specification is a quantifiable factor for procurement, particularly in applications where trace impurities from starting materials could interfere with subsequent synthetic steps or analytical results.

Purity comparison
Specification review
98% vs 95%
Higher purity may reduce downstream impurity risk.
Vendor datasheet; independent verification advised.
Purity Analytical Specification Procurement

Physicochemical Property Differentiation: LogP and Molecular Weight Comparison with Bromo-Analog

Quantitative differences in key physicochemical properties exist between 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine and its brominated analog, 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine [1]. The target compound has a calculated LogP of 1.997 and a molecular weight of 213.66 g/mol . In contrast, the bromo analog has a higher XLogP3-AA of 1.4 (a difference of 0.597) and a higher molecular weight of 258.11 g/mol [1]. These differences in lipophilicity and molecular weight can impact membrane permeability, solubility, and overall pharmacokinetic behavior, making the chloro analog a distinct and non-interchangeable candidate in drug discovery programs.

LogP & MW comparison
Reported
LogP 1.997 vs 1.4
MW 213.66 vs 258.11 g/mol
ΔLogP 0.597 · ΔMW 44.45
Different ADME profiles expected; may affect permeability.
Calculated values; experimental confirmation recommended.
Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Comparison with Bromo-Analog

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability. The target compound, 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine, has a calculated TPSA of 31.35 Ų . Its direct brominated analog, 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine, has an identical computed TPSA of 31.4 Ų [1]. While the TPSA is identical, the combination of the target compound's lower LogP and smaller molecular weight, relative to the bromo analog, suggests a potentially more favorable balance between permeability and solubility for the chloro derivative.

TPSA comparison
Reported
31.35 vs 31.4 Ų
Negligible difference
Similar TPSA; LogP/MW differentiate lead candidate profiles.
Combined with LogP/MW suggests distinct optimization context.
Polar Surface Area Drug-likeness Bioavailability

Defined Application Scenarios for 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound's 2-chloro group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the pyridine core. The presence of the 3-methoxytetrahydrofuran group introduces a saturated, oxygen-rich heterocycle, which is a common motif in kinase inhibitors to improve solubility and binding interactions. Its use as a building block for synthesizing inhibitors of TYK2, a Janus kinase involved in inflammatory and autoimmune diseases, is supported by patent literature that highlights the utility of similarly substituted pyridine cores [1].

Chemical Biology: Development of Selective Probes

The specific combination of a chloro leaving group and a methoxytetrahydrofuran substituent provides a scaffold that can be decorated to create selective chemical probes. Its distinct physicochemical profile (LogP 1.997, TPSA 31.35 Ų) makes it a suitable starting point for optimizing probe properties like cell permeability and target engagement, which are critical for interrogating biological pathways without the confounding effects of pan-assay interference.

Agrochemical Research: Synthesis of Novel Pesticides

Halogenated pyridines with oxygen-containing heterocycles are important substructures in many modern agrochemicals. The chlorine at the 2-position provides a reactive site for further functionalization, while the methoxytetrahydrofuran moiety can mimic natural products or enhance metabolic stability in target organisms. The compound is listed by suppliers as a fine chemical for pesticide and dye intermediate applications .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Versatile 2-chloro coupling handle with solubility-enhancing methoxy-THF
Scaffold diversification and TYK2 pathway-targeted library construction
Chemical biology probe development
Balanced lipophilicity and polar surface area for cell permeability
Probe selectivity and target engagement optimization
Agrochemical lead discovery
Reactive chlorine and methoxy-THF for metabolic stability
Pesticide candidate synthesis and environmental stability profiling
Quote Request

Request a Quote for 2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.